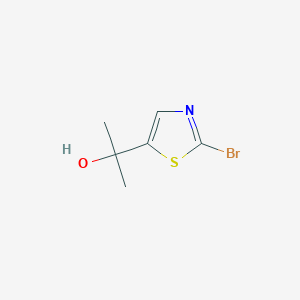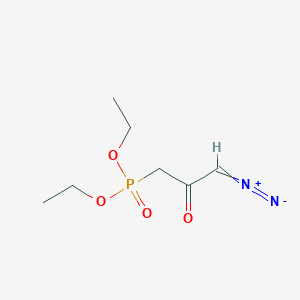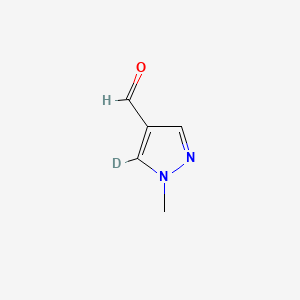
Nonan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonan-3-amine hydrochloride is an organic compound that belongs to the class of amines It is a derivative of nonane, where an amine group is attached to the third carbon atom, and it is further converted into its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonan-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of nonan-3-one with ammonia, followed by reduction to form nonan-3-amine. The amine is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nonan-3-one in the presence of ammonia. This process is typically carried out under high pressure and temperature conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Nonan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated nonane derivatives.
Scientific Research Applications
Nonan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nonan-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Nonan-3-amine hydrochloride can be compared with other similar compounds, such as:
Nonan-2-amine hydrochloride: Similar structure but with the amine group on the second carbon atom.
Decan-3-amine hydrochloride: Similar structure but with an additional carbon atom in the chain.
Octan-3-amine hydrochloride: Similar structure but with one less carbon atom in the chain.
Uniqueness: this compound is unique due to its specific position of the amine group on the third carbon atom, which can influence its reactivity and interactions compared to other positional isomers.
Properties
Molecular Formula |
C9H22ClN |
|---|---|
Molecular Weight |
179.73 g/mol |
IUPAC Name |
nonan-3-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-3-5-6-7-8-9(10)4-2;/h9H,3-8,10H2,1-2H3;1H |
InChI Key |
JYDNJNGMVHZYGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



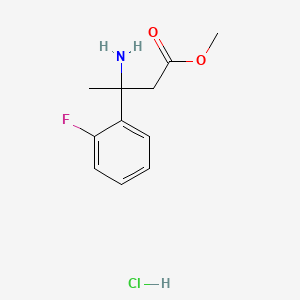
![methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride](/img/structure/B13462509.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)

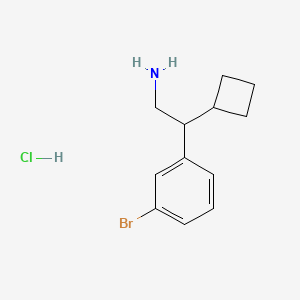
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)
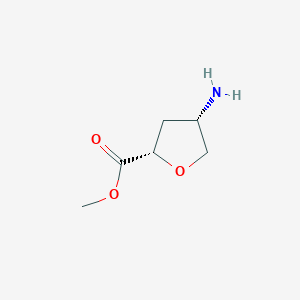

![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
![1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride](/img/structure/B13462555.png)
